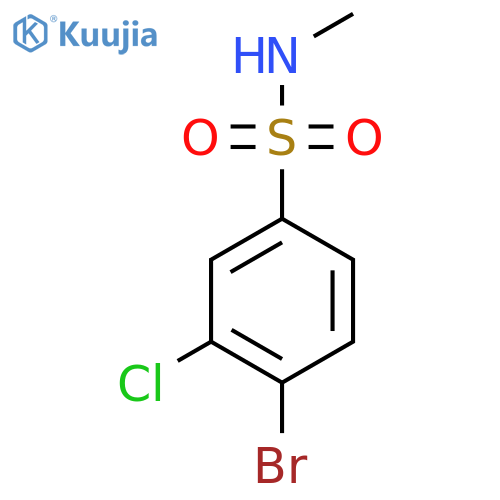

Cas no 1198615-11-0 (4-Bromo-3-chloro-n-methylbenzene-1-sulfonamide)

4-Bromo-3-chloro-n-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-BROMO-3-CHLORO-N-METHYLBENZENE-1-SULFONAMIDE

- SCHEMBL1511364

- EN300-1453199

- 1198615-11-0

- Benzenesulfonamide, 4-bromo-3-chloro-N-methyl-

- 4-Bromo-3-chloro-n-methylbenzene-1-sulfonamide

-

- インチ: 1S/C7H7BrClNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

- InChIKey: OIPDIPOBKZZGDE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1Cl)S(NC)(=O)=O

計算された属性

- せいみつぶんしりょう: 282.90694g/mol

- どういたいしつりょう: 282.90694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

- 密度みつど: 1.692±0.06 g/cm3(Predicted)

- ふってん: 373.1±52.0 °C(Predicted)

- 酸性度係数(pKa): 10.57±0.50(Predicted)

4-Bromo-3-chloro-n-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453199-5000mg |

4-bromo-3-chloro-N-methylbenzene-1-sulfonamide |

1198615-11-0 | 90.0% | 5000mg |

$1614.0 | 2023-09-29 | |

| Enamine | EN300-1453199-100mg |

4-bromo-3-chloro-N-methylbenzene-1-sulfonamide |

1198615-11-0 | 90.0% | 100mg |

$490.0 | 2023-09-29 | |

| Enamine | EN300-1453199-250mg |

4-bromo-3-chloro-N-methylbenzene-1-sulfonamide |

1198615-11-0 | 90.0% | 250mg |

$513.0 | 2023-09-29 | |

| Enamine | EN300-1453199-2500mg |

4-bromo-3-chloro-N-methylbenzene-1-sulfonamide |

1198615-11-0 | 90.0% | 2500mg |

$1089.0 | 2023-09-29 | |

| Enamine | EN300-1453199-50mg |

4-bromo-3-chloro-N-methylbenzene-1-sulfonamide |

1198615-11-0 | 90.0% | 50mg |

$468.0 | 2023-09-29 | |

| Enamine | EN300-1453199-1000mg |

4-bromo-3-chloro-N-methylbenzene-1-sulfonamide |

1198615-11-0 | 90.0% | 1000mg |

$557.0 | 2023-09-29 | |

| Enamine | EN300-1453199-1.0g |

4-bromo-3-chloro-N-methylbenzene-1-sulfonamide |

1198615-11-0 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1453199-500mg |

4-bromo-3-chloro-N-methylbenzene-1-sulfonamide |

1198615-11-0 | 90.0% | 500mg |

$535.0 | 2023-09-29 | |

| Enamine | EN300-1453199-10000mg |

4-bromo-3-chloro-N-methylbenzene-1-sulfonamide |

1198615-11-0 | 90.0% | 10000mg |

$2393.0 | 2023-09-29 |

4-Bromo-3-chloro-n-methylbenzene-1-sulfonamide 関連文献

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

4-Bromo-3-chloro-n-methylbenzene-1-sulfonamideに関する追加情報

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide (CAS No. 1198615-11-0): An Overview of a Versatile Compound in Pharmaceutical Research

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide (CAS No. 1198615-11-0) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential applications. This compound, often referred to by its systematic name, is a member of the sulfonamide class, which has a rich history in medicinal chemistry. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

The chemical structure of 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is characterized by a benzene ring substituted with a bromine atom at the 4-position, a chlorine atom at the 3-position, and an N-methylsulfonamide group at the 1-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an interesting candidate for various pharmaceutical applications.

Recent studies have highlighted the potential of 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide in several areas of research. One notable area is its antimicrobial activity. Sulfonamides have been used for decades as antibacterial agents due to their ability to inhibit bacterial folic acid synthesis. However, the presence of bromine and chlorine substituents in 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide may enhance its antimicrobial efficacy by altering its interaction with bacterial enzymes and cell membranes.

In addition to antimicrobial properties, 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide has shown promise in anti-inflammatory research. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Sulfonamides are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. The specific substituents in 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide may further enhance its anti-inflammatory effects by targeting specific inflammatory pathways or receptors.

Cancer research is another area where 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide has shown potential. Sulfonamides have been explored for their antitumor properties, particularly in inhibiting angiogenesis and inducing apoptosis in cancer cells. The bromine and chlorine substituents may play a crucial role in enhancing these antitumor effects by improving the compound's ability to penetrate cancer cells and interact with key signaling pathways.

The pharmacokinetic properties of 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide are also an important consideration for its potential therapeutic applications. Studies have shown that the presence of halogen substituents can significantly affect the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Understanding these properties is essential for optimizing the dosing and formulation of 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide for clinical use.

In terms of safety and toxicity, preliminary studies on 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide have indicated that it exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully evaluate its safety profile and identify any potential side effects or contraindications.

The synthesis of 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide involves several well-established chemical reactions. The starting material is typically a substituted benzene ring, which undergoes sulfonation followed by N-methylation to form the final product. The synthetic route can be optimized to improve yield and purity, making it suitable for large-scale production.

In conclusion, 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide (CAS No. 1198615-11-0) is a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation in areas such as antimicrobial therapy, anti-inflammatory treatment, and cancer research. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge, paving the way for innovative drug development.

1198615-11-0 (4-Bromo-3-chloro-n-methylbenzene-1-sulfonamide) 関連製品

- 1808069-64-8(rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine)

- 37663-42-6(1'-benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one)

- 885529-68-0(2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-amine)

- 392237-02-4(N-(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-difluorobenzamide)

- 952860-95-6(4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one)

- 1217500-65-6(2-Fluoro-5-isobutoxyphenylboronic acid)

- 199743-06-1(4-Isopropoxy-3-methylbenzaldehyde)

- 14483-88-6(2-Trityl-1H-benzo[d]imidazole)

- 2034581-90-1(N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide)

- 1903484-83-2(N-{6-(furan-2-yl)pyridin-3-ylmethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide)